molecular formula C15H21NS2 B10801141 N-(4-hexylphenyl)-1,3-dithiolan-2-imine

N-(4-hexylphenyl)-1,3-dithiolan-2-imine

Cat. No.: B10801141
M. Wt: 279.5 g/mol
InChI Key: UCYMEYOKZOKGNJ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of MDL 19301 involves several steps, starting with the preparation of the core structureThe reaction conditions often involve the use of solvents like dichloromethane and reagents such as thionyl chloride and sodium hydride .

Industrial production methods for MDL 19301 are not widely documented, but they likely follow similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and other advanced techniques to ensure high yield and purity.

Chemical Reactions Analysis

MDL 19301 undergoes several types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles like sodium azide.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can yield thiols or amines .

Scientific Research Applications

MDL 19301 has a wide range of scientific research applications, including:

Mechanism of Action

MDL 19301 exerts its anti-inflammatory effects by inhibiting the synthesis of prostaglandins, which are mediators of inflammation. It achieves this by blocking the enzyme cyclooxygenase, which is involved in the conversion of arachidonic acid to prostaglandins. Additionally, MDL 19301 is a prodrug of MDL 16,861, which means it is metabolized in the body to produce the active compound .

Comparison with Similar Compounds

MDL 19301 is unique compared to other nonsteroidal anti-inflammatory drugs due to its lack of ulcerogenic activity at therapeutic doses. Similar compounds include:

MDL 19301 stands out due to its favorable therapeutic ratio and reduced gastrointestinal side effects, making it a promising candidate for further research and development.

Properties

Molecular Formula

C15H21NS2

Molecular Weight

279.5 g/mol

IUPAC Name

N-(4-hexylphenyl)-1,3-dithiolan-2-imine

InChI

InChI=1S/C15H21NS2/c1-2-3-4-5-6-13-7-9-14(10-8-13)16-15-17-11-12-18-15/h7-10H,2-6,11-12H2,1H3

InChI Key

UCYMEYOKZOKGNJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=CC=C(C=C1)N=C2SCCS2

Origin of Product

United States

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